2-Nitroso-2,3-dihydro-1h-isoindol-1-one

CAS No.: 5415-18-9

Cat. No.: VC16110233

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5415-18-9 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 2-nitroso-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C8H6N2O2/c11-8-7-4-2-1-3-6(7)5-10(8)9-12/h1-4H,5H2 |

| Standard InChI Key | SMHAJLMTAFRFRO-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(=O)N1N=O |

Introduction

Historical Context and Discovery

Initial Synthesis and Early Research

The compound was first documented in 1888 by Graebe, who described its synthesis through nitration and subsequent reduction of isoindoline precursors . Early 20th-century studies focused on its structural elucidation, leveraging classical organic chemistry techniques to confirm the placement of the nitroso (-NO) group at the 2-position of the isoindoline ring. These foundational works established its identity as a member of the isoindoline family, distinguished by the presence of both aromatic and non-aromatic nitrogen atoms.

Modern Characterization

Contemporary analyses have employed advanced spectroscopic methods, such as NMR and mass spectrometry, to validate its structure. Computational studies using density functional theory (DFT) have further elucidated its electronic properties, revealing a polarized nitroso group that enhances its reactivity in electrophilic and nucleophilic reactions.

Chemical Structure and Physicochemical Properties

Molecular Architecture

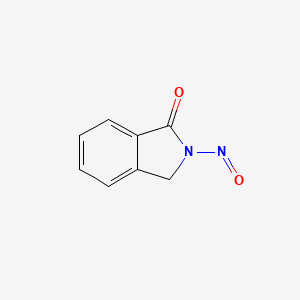

The compound features a bicyclic framework comprising a benzene ring fused to a five-membered ring containing one nitrogen and one oxygen atom (Figure 1). The nitroso group at the 2-position introduces significant electronic asymmetry, influencing its intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 162.145 g/mol | |

| Density | 1.41 g/cm³ | |

| Boiling Point | 285.9°C at 760 mmHg | |

| Flash Point | 126.7°C | |

| LogP (Partition Coefficient) | 1.26 |

Synthesis and Manufacturing

Classical Synthetic Routes

The most common synthesis involves two stages:

-

Nitration of Isoindoline: Treatment of isoindoline with nitric acid under controlled temperatures (0–5°C) yields 2-nitro-2,3-dihydro-1H-isoindol-1-one .

-

Nitroso Group Introduction: Reduction of the nitro intermediate using stannous chloride () in hydrochloric acid () produces the target compound.

Reaction Scheme:

Industrial-Scale Production

Modern protocols employ continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Catalytic hydrogenation using palladium on carbon () has replaced stannous chloride in some setups, reducing heavy metal waste.

Chemical Reactivity and Functionalization

Electrophilic Reactions

The nitroso group acts as an electrophile, participating in:

-

Cycloadditions: Reacts with dienes to form tetrazine derivatives under mild conditions.

-

Condensations: Forms Schiff bases with primary amines, enabling applications in coordination chemistry.

Reductive Transformations

Hydrogenation of the nitroso group yields 2-amino-2,3-dihydro-1H-isoindol-1-one, a precursor to pharmaceuticals targeting platelet aggregation.

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cycloaddition | 1,3-Butadiene, 25°C | Tetrazine-fused isoindoline |

| Reductive Amination | , EtOH | 2-Amino-isoindolinone |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume